1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol
Description
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol (CAS 39728-80-8) is a tertiary alcohol featuring a 3,4-dimethoxyphenyl group attached to a branched propanol chain. Its structure includes two methoxy groups at the 3- and 4-positions of the aromatic ring and a hydroxyl group on a geminal dimethyl-substituted carbon. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals and lignin model compounds . Its steric hindrance from the branched alkyl chain and electron-rich aromatic system influence its reactivity and physical properties, distinguishing it from linear-chain analogs.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,13)8-9-5-6-10(14-3)11(7-9)15-4/h5-7,13H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYXNVQLRUJLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method is the reduction of 3,4-dimethoxyphenylacetone using sodium borohydride in an alcohol solvent . Another approach involves the use of Grignard reagents, where 3,4-dimethoxybenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction reactions using catalytic hydrogenation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Derivatives with varied functional groups.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. Pathways involved include signal transduction and metabolic processes, where the compound influences cellular functions .
Comparison with Similar Compounds
Key Observations :
- Branching : The tertiary alcohol group in the target compound reduces nucleophilicity compared to primary/secondary alcohols like (S)-1-(3,4-dimethoxyphenyl)propan-2-ol, impacting reactivity in substitution reactions .
- Chain Length : Extended chains (e.g., butan-2-ol derivatives) exhibit altered solubility and boiling points due to increased hydrophobicity .
- Functional Groups: Ketone analogs (e.g., 1-(3,4-dimethoxyphenyl)-2-butanone) are more reactive in oxidation and condensation reactions .
Oxidation Behavior
Under catalytic oxidation (e.g., FeTPFPPCl/PhIO or Co(III)W systems), alcohols with 3,4-dimethoxyphenyl groups undergo selective Cα–H or Cα–R bond cleavage:
- Target Compound: Likely resistant to oxidation due to steric hindrance from the geminal dimethyl group. Similar branched alcohols (e.g., substrate 7 in ) form 1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone as the major product, with trace 3,4-dimethoxybenzaldehyde .
- Linear Analogs: 1-(3,4-Dimethoxyphenyl)propan-2-ol oxidizes to 1-(3,4-dimethoxyphenyl)-1-propanone (63–68% yield) under Co(III)W, demonstrating higher susceptibility to oxidation .
Enzymatic Reactivity
In ligninase-catalyzed reactions, compounds like 1-(3,4-dimethoxyphenyl)-2-phenylpropanol undergo Cα–Cβ cleavage to generate carbon-centered radicals, leading to dimeric or peroxyl products . The target compound’s branched structure may impede enzymatic cleavage, favoring alternative degradation pathways.
Physicochemical and Olfactory Properties
- Odor Profile: Derivatives with linear chains (e.g., 1-(3,4-dimethoxyphenyl)-3-ethoxypropan-2-ol) exhibit glue-like or caramel-like odors, while epoxide analogs (e.g., 2-(4-ethyl-3-methoxybenzyl)oxirane) display floral/fresh notes. The target compound’s odor remains uncharacterized but is expected to differ due to steric effects .
- Boiling Point/Solubility : Tertiary alcohols generally have lower boiling points than primary/secondary analogs. The geminal dimethyl group enhances hydrophobicity compared to linear-chain derivatives .
Biological Activity
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, comparative analyses with related compounds, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₂H₁₈O₃
Molar Mass : 210.27 g/mol
IUPAC Name : this compound
The compound features a dimethoxyphenyl group, which is believed to enhance its biological activity through increased electron donation and improved binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may act as an enzyme inhibitor or receptor modulator , influencing pathways involved in cellular signaling and metabolism. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with inflammatory responses and oxidative stress.
- Receptor Binding : It may interact with neurotransmitter receptors, affecting neurotransmission and potentially offering therapeutic effects in neurological disorders.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Anti-inflammatory Effects : Studies have indicated that the compound may reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Activity : Preliminary investigations suggest the compound could possess antimicrobial properties, making it a candidate for further pharmacological studies.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Key Biological Activity |
|---|---|---|
| 1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol | Lacks one methoxy group | Lower receptor affinity |
| 3,4-Dimethoxyphenethylamine | Simpler structure | Primarily stimulant effects |
| 1-Amino-2-methyl-3-phenylpropan-2-ol | Different substituents | Varies in enzyme inhibition |
The unique combination of two methoxy groups in this compound is thought to enhance its reactivity and biological effects compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound in various contexts:
- Antioxidant and Anti-inflammatory Studies : Research demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting its utility in managing oxidative damage-related diseases.
- Pharmacokinetics : Molecular docking studies revealed favorable binding affinities between the compound and target proteins involved in cancer pathways. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were assessed using computational models, indicating good bioavailability and safety profiles .
- Enzyme Interaction Studies : In vitro assays showed that the compound inhibited specific enzymes linked to inflammation and pain pathways, supporting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended safety precautions when handling 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure, as the compound may cause respiratory irritation (H335) . In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for ≥15 minutes and seek medical attention . Store in sealed containers away from ignition sources, and dispose of waste via authorized chemical disposal services . Conflicting hazard classifications (e.g., GHS Category 2 skin/eye irritation vs. no known hazards ) necessitate cross-referencing regional SDS and conducting in-house risk assessments.
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A catalytic approach using rhodium-based catalysts (e.g., (nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃]) under inert atmospheres has been reported for synthesizing structurally related dimethoxyphenyl derivatives. Key conditions include:
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze in CDCl₃ at 400 MHz. Key peaks include:
- Aromatic protons (δ 6.7–7.2 ppm, multiplet, 3H for dimethoxyphenyl).
- Methoxy groups (δ 3.8–3.9 ppm, singlet, 6H).
- Tertiary alcohol proton (δ 1.4–1.6 ppm, singlet, 1H) .
- IR Spectroscopy : Confirm hydroxyl group (O-H stretch ~3400 cm⁻¹) and methoxy C-O (1250–1050 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₈O₃: 222.36).
Advanced Research Questions
Q. How can discrepancies in NMR spectral data for this compound be resolved when comparing literature values?
- Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃), concentration, or impurities. To resolve:
Re-run spectra under standardized conditions (e.g., 10 mg/mL in CDCl₃).
Use internal standards (e.g., TMS for ¹H NMR) and verify deuterated solvent purity.
Compare coupling constants (J values) for stereochemical consistency. For example, in CDCl₃, vicinal coupling (J = 6–8 Hz) confirms adjacent protons in the propanol chain .
Q. What strategies optimize the synthesis yield of this compound, particularly regarding steric hindrance from the dimethoxyphenyl group?
- Methodological Answer :
- Catalyst Selection : Rhodium catalysts enhance regioselectivity in bulky environments .
- Solvent Polarity : Use low-polarity solvents (e.g., toluene) to reduce steric crowding.
- Stepwise Protection : Temporarily protect the hydroxyl group (e.g., TBS protection) during aryl coupling steps.
- Temperature Control : Slow heating (1°C/min) minimizes side reactions.
Q. What mechanistic insights explain the anti-staphylococcal activity of derivatives of this compound against multidrug-resistant (MDR) strains?
- Methodological Answer : Derivatives with substituted phenoxy groups (e.g., 4-allyl-2,6-dimethoxyphenoxy) disrupt bacterial membrane integrity. Proposed methods to study mechanisms:
- MIC Assays : Determine minimum inhibitory concentrations against MDR S. aureus (e.g., ATCC 43300).
- Time-Kill Studies : Evaluate bactericidal kinetics at 2× MIC.
- Molecular Docking : Screen for binding affinity to penicillin-binding proteins (PBPs) or efflux pump inhibitors .
Q. How should researchers address contradictions in reported hazard classifications across safety data sheets?
- Methodological Answer :
Comparative Analysis : Tabulate GHS classifications from multiple SDS (e.g., skin irritation vs. no hazards ).
In-House Testing : Conduct acute toxicity assays (e.g., OECD 404 for skin irritation).
Regulatory Alignment : Adopt the strictest classification (e.g., assume Category 2 until disproven) .
Q. Tables for Key Data
Q. Table 1: Hazard Classification Comparison
| Source | Skin/Irritation | Eye Damage | STOT |
|---|---|---|---|
| Category 2 (H315) | Category 2A (H319) | Category 3 (H335) | |
| Not classified | Not classified | Not classified |
Q. Table 2: Optimized Synthesis Conditions
| Parameter | Value | Purpose |
|---|---|---|
| Catalyst | (nbd)Rh⁺ | Enhances regioselectivity |
| Solvent | Toluene | Reduces steric hindrance |
| Temperature | 70°C | Balances reaction rate/side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
